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Compound of Interest

Compound Name: Adipic acid-d10

Cat. No.: B128205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Adipic acid-d10,

a deuterated internal standard, across different mass spectrometry platforms. As a stable

isotope-labeled standard, Adipic acid-d10 is a crucial tool for achieving accurate and precise

quantification of its unlabeled counterpart, adipic acid, in complex biological matrices. This

document outlines typical performance characteristics, detailed experimental protocols, and

visual workflows to aid researchers in selecting the appropriate analytical instrumentation and

methodology for their specific needs.

Performance Comparison of Adipic Acid-d10 Across
Mass Spectrometers
The choice of mass spectrometer significantly impacts the performance of a quantitative assay.

While specific performance data for Adipic acid-d10 is not extensively published, this section

provides a summary of expected performance characteristics based on the analysis of similar

small dicarboxylic acids on various common mass spectrometry platforms. These values

should be considered illustrative and can be used as a benchmark for method development

and validation.
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Performance
Metric

Triple
Quadrupole
(LC-MS/MS)

Quadrupole
Time-of-Flight
(Q-TOF) (LC-
MS)

Orbitrap (LC-
MS)

Gas
Chromatograp
hy-Mass
Spectrometry
(GC-MS)

Limit of Detection

(LOD)

5 - 50 pg on-

column

50 - 500 pg on-

column

10 - 100 pg on-

column

1 - 50 pg on-

column (with

derivatization)

Limit of

Quantification

(LOQ)

15 - 150 pg on-

column

150 - 1500 pg

on-column

30 - 300 pg on-

column

3 - 150 pg on-

column (with

derivatization)

**Linearity (R²) ** > 0.99 > 0.99 > 0.99 > 0.99

Dynamic Range
3 - 4 orders of

magnitude

2 - 3 orders of

magnitude

3 - 4 orders of

magnitude

3 - 4 orders of

magnitude

Precision

(%RSD)
< 15% < 20% < 15% < 15%

Mass Resolution Unit High (>10,000)
Ultra-high

(>60,000)

Unit to High

(depending on

analyzer)

Primary

Application

Targeted

Quantification

Targeted &

Untargeted

Analysis

Targeted &

Untargeted

Analysis

Volatile & Semi-

volatile Analysis

Note: The performance of Adipic acid-d10 as an internal standard is intrinsically linked to the

analytical method's ability to detect and quantify the native adipic acid. The values presented

are typical for small polar molecules and can be influenced by matrix effects, sample

preparation, and specific instrument tuning.

Experimental Protocols
The following are generalized protocols for the quantitative analysis of adipic acid using Adipic
acid-d10 as an internal standard. These should be optimized for specific applications and

matrices.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Protocol
This protocol is suitable for the analysis of adipic acid in biological fluids such as plasma or

urine.

1. Sample Preparation:

To 100 µL of the biological sample, add 10 µL of Adipic acid-d10 internal standard solution

(concentration to be optimized, e.g., 1 µg/mL).

Add 400 µL of cold acetonitrile to precipitate proteins.

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2

minutes, and then return to initial conditions for re-equilibration.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

3. MS/MS Conditions (Triple Quadrupole):

Ionization Mode: Negative Electrospray Ionization (ESI-).
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Multiple Reaction Monitoring (MRM) Transitions:

Adipic acid: Precursor ion (m/z 145.05) -> Product ion (e.g., m/z 127.04, 99.04).

Adipic acid-d10: Precursor ion (m/z 155.11) -> Product ion (e.g., m/z 135.10, 106.10).

Collision Energy and other MS parameters: These need to be optimized for the specific

instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
This protocol is suitable for the analysis of adipic acid in various matrices, often requiring

derivatization to increase volatility.

1. Sample Preparation and Derivatization:

To the sample, add a known amount of Adipic acid-d10 internal standard.

Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

Evaporate the extract to dryness.

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%

Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine.

Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250°C.

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min,

and hold for 5 minutes.
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Injection Mode: Splitless.

3. MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM).

Ions to Monitor:

Adipic acid-TMS derivative: Specific fragment ions (e.g., m/z 289, 147).

Adipic acid-d10-TMS derivative: Specific fragment ions (e.g., m/z 299, 147).

Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS

analysis of adipic acid using Adipic acid-d10 as an internal standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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